molecular formula C13H10FNO B1207526 n-(3-Fluorophenyl)benzamide CAS No. 1629-15-8

n-(3-Fluorophenyl)benzamide

Cat. No.: B1207526
CAS No.: 1629-15-8
M. Wt: 215.22 g/mol
InChI Key: KOUNOYCEOGJXJH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)benzamide is a member of benzamides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Fluorophenyl)benzamide and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) with a fluorinated aniline (e.g., 3-fluoroaniline) in the presence of a base like triethylamine to neutralize HCl byproducts. Reaction conditions (room temperature vs. elevated temperatures) and purification methods (recrystallization or column chromatography) significantly influence yield and purity . For derivatives with additional substituents (e.g., pyrazole or thiadiazole moieties), multistep protocols involving Suzuki coupling or nucleophilic substitution are employed .

Q. How can crystallographic analysis be optimized for This compound derivatives?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve small-molecule crystal structures. For high-resolution data, implement twin refinement protocols in SHELXL to address twinning artifacts. Validate structural models using ORTEP-3 for graphical representation and WinGX for data integration .

Q. What spectroscopic techniques are critical for characterizing This compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns, particularly for halogenated derivatives .
  • FT-IR : Identify carbonyl (C=O) stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) bands to confirm benzamide formation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the 3-fluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines or thiols. Computational studies (DFT) can quantify charge distribution, while kinetic experiments under varying pH and solvent conditions (e.g., DMF vs. THF) reveal rate dependencies .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for This compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare docking scores (e.g., AutoDock Vina) with in vitro assay results (e.g., IC50_{50} values) to identify false positives.
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess ligand-receptor binding stability over time, addressing discrepancies in static docking models .
  • Meta-Analysis : Cross-reference PubChem BioAssay data with peer-reviewed studies to validate target specificity .

Q. How can supramolecular interactions (e.g., C–H⋯F hydrogen bonding) in This compound crystals be experimentally and computationally validated?

  • Methodological Answer :

  • X-ray Diffraction : Analyze crystal packing motifs to identify weak hydrogen bonds (C–H⋯F) and π-π stacking interactions.
  • QTAIM Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to topologically characterize bond critical points (BCPs) for non-covalent interactions .

Q. What experimental designs are optimal for evaluating the anticancer potential of This compound analogues?

  • Methodological Answer :

  • In Silico Screening : Use ChemAxon or MOE to prioritize derivatives with favorable ADMET profiles.
  • In Vitro Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to establish potency.
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis pathways .

Q. Data Contradiction Analysis

Q. Why do some This compound derivatives exhibit inconsistent HDAC inhibition across brain regions?

  • Methodological Answer : Regional selectivity (e.g., frontal cortex vs. striatum) may arise from blood-brain barrier permeability differences or tissue-specific HDAC isoform expression. Address this by:

  • Microdialysis : Measure compound concentration in distinct brain regions post-administration.
  • Isoform Profiling : Use qPCR or Western blotting to map HDAC1/2/3 expression levels .

Q. Research Tools and Resources

  • Crystallography Software : SHELX , ORTEP-3 , WinGX .
  • Computational Tools : AutoDock Vina , GROMACS , QTAIM .
  • Bioactivity Databases : PubChem , ChEMBL .

Properties

CAS No.

1629-15-8

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H10FNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI Key

KOUNOYCEOGJXJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

n-(3-Fluorophenyl)benzamide
n-(3-Fluorophenyl)benzamide
n-(3-Fluorophenyl)benzamide
n-(3-Fluorophenyl)benzamide
n-(3-Fluorophenyl)benzamide
n-(3-Fluorophenyl)benzamide

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